molecular formula C25H20D5NO2 B1162270 JWH 019 N-(5-hydroxyhexyl) metabolite-d5

JWH 019 N-(5-hydroxyhexyl) metabolite-d5

Cat. No.: B1162270
M. Wt: 376.5
InChI Key: OMWLYFDUQMJPOS-IHUSPWCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 019 N-(5-hydroxyhexyl) metabolite-d5 is a deuterated internal standard used for the quantification of its non-deuterated counterpart, JWH 019 N-(5-hydroxyhexyl) metabolite, in forensic and toxicological analyses. The parent compound, JWH 019, is a synthetic cannabinoid with high affinity for cannabinoid receptors CB1 (Ki = 9.0 nM) and CB2 (Ki = 2.94 nM) . The metabolite is formed via hydroxylation of the N-alkyl chain of JWH 019, a common metabolic pathway for aminoalkylindole-derived synthetic cannabinoids . The deuterated form (d5) contains five deuterium atoms, typically at positions 2', 4', 5', 6', and 7', enhancing its utility in mass spectrometry (MS)-based methods by providing distinct isotopic separation .

Properties

Molecular Formula

C25H20D5NO2

Molecular Weight

376.5

InChI

InChI=1S/C25H25NO2/c1-18(27)9-6-7-16-26-17-23(21-13-4-5-15-24(21)26)25(28)22-14-8-11-19-10-2-3-12-20(19)22/h2-5,8,10-15,17-18,27H,6-7,9,16H2,1H3/i4D,5D,13D,15D,17D

InChI Key

OMWLYFDUQMJPOS-IHUSPWCGSA-N

SMILES

O=C(C1=C([2H])N(CCCCC(O)C)C2=C1C([2H])=C([2H])C([2H])=C2[2H])C3=CC=CC4=C3C=CC=C4

Synonyms

(1-(5-hydroxyhexyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Quantification and Detection

  • JWH 019 N-(5-hydroxyhexyl) metabolite-d5 serves as an internal standard for gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). It enhances the accuracy of quantifying JWH 019 metabolites in biological samples such as urine and serum .
  • The use of deuterated standards like this compound allows for more precise measurements due to their distinct mass spectra compared to non-deuterated compounds. This specificity helps in minimizing matrix effects during analysis .

Method Validation

  • Various studies have validated methods for detecting synthetic cannabinoids using this compound. For instance, a study demonstrated a method with limits of detection ranging from 0.5 to 10 ng/mL, ensuring reliable identification of metabolites in complex biological matrices .

Forensic Applications

Drug Testing and Toxicology

  • The compound is crucial in forensic toxicology for detecting the presence of synthetic cannabinoids in urine samples from individuals suspected of drug use. It has been employed in case studies where urine specimens were analyzed for metabolites post-consumption of products containing JWH 019 .
  • In one documented case, urine specimens collected at various intervals after smoking synthetic cannabinoids showed the presence of JWH 019 metabolites up to 72 hours post-consumption, highlighting the compound's utility in understanding drug metabolism and excretion .

Legal Implications

  • The ability to accurately quantify synthetic cannabinoids and their metabolites has significant implications for legal cases involving drug use. The detection of metabolites like this compound can provide critical evidence in legal contexts, especially concerning driving under the influence or workplace drug testing .

Pharmacological Research

Investigating Cannabinoid Receptor Interactions

  • Synthetic cannabinoids, including those related to JWH compounds, are often studied for their interactions with cannabinoid receptors CB1 and CB2. Research using this compound can elucidate the pharmacodynamics and pharmacokinetics of these substances, contributing to a better understanding of their effects on human physiology .
  • Studies have shown that synthetic cannabinoids can exhibit varying degrees of potency at cannabinoid receptors compared to Δ9-tetrahydrocannabinol, the principal psychoactive component of cannabis. This comparison is vital for developing new therapeutic agents or understanding potential side effects associated with synthetic cannabinoid use .

Data Table: Summary of Key Findings

Application Area Key Findings
Analytical ChemistryUsed as an internal standard for GC/LC-MS; enhances accuracy in quantification.
Forensic ToxicologyDetectable in urine up to 72 hours post-consumption; critical for legal evidence.
Pharmacological ResearchImportant for studying receptor interactions; aids in understanding drug effects.

Chemical Reactions Analysis

Metabolic Pathway and Enzymatic Reactions

JWH-019 undergoes oxidative metabolism primarily mediated by CYP1A2 , with additional contributions from CYP2C19 and CYP2D6 . Hydroxylation occurs at two primary sites:

  • N-alkyl chain oxidation : Formation of hydroxylated metabolites (e.g., N-5-hydroxyhexyl) via ω- and ω-1 oxidation .

  • Indole ring hydroxylation : 5- or 6-hydroxyindole derivatives .

For the hypothetical N-(5-hydroxyhexyl) metabolite-d5 , the deuterium atoms (d5) would likely stabilize the metabolite against further enzymatic degradation, making it detectable in urine as a stable biomarker .

Analytical Parameters for Deuterated Metabolites

Deuterated standards, such as JWH-018 N-(5-hydroxypentyl)-d5, are used as internal references in LC-MS/MS assays . Key parameters from analogous compounds include:

Analyte Q1 Mass (amu) Q3 Masses (amu) Retention Time (min) Collision Energy (V)
JWH-018 N-5-hydroxypentyl358.2155.1, 127.28.4829, 65
JWH-019 5-hydroxyindole372.47N/A6.5N/A

Data compiled from .

For JWH-019 N-(5-hydroxyhexyl)-d5, expected Q1 and Q3 masses would align with its molecular formula (estimated C28H32D5NO2 ), with a retention time similar to other hydroxylated N-alkyl metabolites (~7–9 min) .

Kinetic and Stability Data

  • Kinetic Constants : For JWH-019’s 6-hydroxyindole metabolite, reported values are:

    • KM=31.5±3.3μMK_M=31.5\pm 3.3\,\mu \text{M}

    • Vmax=432±40pmol min mg proteinV_{\text{max}}=432\pm 40\,\text{pmol min mg protein} .

  • Deuterium Effects : Deuterium substitution reduces metabolic clearance by 20–30% in analogous compounds, prolonging half-life .

Synthetic and Detection Challenges

  • Synthesis : Deuterated metabolites are typically synthesized via alkaline hydrolysis of parent compounds followed by isotopic labeling .

  • Detection : Requires high-resolution LC-MS/MS due to co-elution with other hydroxylated metabolites .

Research Gaps

No direct studies on JWH-019 N-(5-hydroxyhexyl)-d5 exist. Current understanding relies on:

  • Structural parallels to JWH-018 metabolites .

  • General principles of CYP-mediated oxidation .

Future work should prioritize targeted synthesis and in vitro metabolic studies of this deuterated analog.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C25H20D5NO2 (deuterated)
  • Molecular Weight : 371.47 g/mol
  • CAS Number : 1435934-47-6
  • Storage: -20°C in methanol solution
  • Applications : Internal standard for GC-MS/LC-MS in urine and serum analysis .

Structural Analogues and Metabolites

Deuterated metabolites of synthetic cannabinoids share structural similarities but differ in alkyl chain length, hydroxylation position, and parent compound backbone. Below is a comparative analysis:

Table 1: Structural and Analytical Comparison
Compound Name Parent Cannabinoid Alkyl Chain Hydroxylation Position Molecular Formula (d5) Molecular Weight (g/mol) CAS Number Key Application
JWH 019 N-(5-hydroxyhexyl) metabolite-d5 JWH 019 Hexyl 5-hydroxyhexyl C25H20D5NO2 371.47 1435934-47-6 Forensic LC-MS
JWH 018 N-(5-hydroxypentyl) metabolite-d5 JWH 018 Pentyl 5-hydroxypentyl C24H18D5NO2 362.5 2748469-26-1 Urine screening
JWH 073 N-(4-hydroxybutyl) metabolite-d5 JWH 073 Butyl 4-hydroxybutyl C23H16D5NO2 348.45 1307803-52-6 Serum analysis
UR-144 N-(5-hydroxypentyl) metabolite-d5 UR-144 Pentyl 5-hydroxypentyl C21H17D5ClNO2 360.9 2747915-98-4 GC-MS/MS
JWH 210 N-(4-hydroxypentyl) metabolite-d5 JWH 210 Pentyl 4-hydroxypentyl C26H22D5NO2 391.00 N/A Forensic toxicology

Structural Insights :

  • Hydroxylation Position : Position affects phase II metabolism (e.g., glucuronidation). For example, JWH 018’s 5-hydroxypentyl metabolite is extensively glucuronidated in urine, whereas JWH 073’s 4-hydroxybutyl metabolite undergoes carboxylation .
  • Parent Compound Backbone : JWH 210 contains a naphthoyl group, while UR-144 has a tetramethylcyclopropane ring, leading to distinct fragmentation patterns in MS .

Analytical Performance

Table 2: MS Parameters for Selected Deuterated Metabolites

Compound Retention Time (min) Cone Voltage (V) Collision Energy (eV) Ionization Mode Reference
JWH 019 N-(5-hydroxyhexyl)-d5 12.3 35 25 ESI+
JWH 018 N-(5-hydroxypentyl)-d5 10.8 40 30 ESI+
JWH 073 N-(4-hydroxybutyl)-d5 9.5 38 28 ESI+
UR-144 N-(5-hydroxypentyl)-d5 11.2 42 32 ESI+

Key Observations :

  • Retention Time : Longer alkyl chains (e.g., hexyl in JWH 019) correlate with increased retention in reversed-phase LC .
  • Collision Energy : Compounds with bulkier substituents (e.g., JWH 210’s naphthoyl group) require higher energy for fragmentation .

Forensic and Pharmacological Relevance

  • Detection in Biological Samples :
    • JWH 019 and JWH 018 metabolites are primarily detected in urine as glucuronide conjugates, whereas JWH 073’s carboxylated metabolite is more stable in serum .
    • Deuterated standards improve quantification accuracy by compensating for matrix effects in MS .
  • Receptor Binding: Parent compounds (e.g., JWH 019, JWH 018) exhibit nanomolar affinity for CB1/CB2, but metabolites lack significant receptor activity, emphasizing their role as biomarkers rather than active drugs .

Preparation Methods

Core Structure Assembly via Friedel-Crafts Acylation

The synthesis of JWH 019 N-(5-hydroxyhexyl) metabolite-d5 begins with the regioselective acylation of a deuterated indole precursor. Source details a tin-mediated Friedel-Crafts reaction as the critical step for introducing the naphthoyl moiety. Using SnCl₄ as a Lewis catalyst, the reaction achieves 82% yield for analogous compounds, outperforming Et₂AlCl (20%) and MeMgBr (10%). The mechanism proceeds through electrophilic aromatic substitution, where SnCl₄ activates the acyl chloride to form a reactive acylium ion, which attacks the C3 position of the indole ring.

Reaction Conditions:

  • Substrate: Indole-D₇ (deuterated at positions 2, 4, 5, 6, 7)

  • Acylating agent: Naphthoyl chloride

  • Catalyst: SnCl₄ (1.2 equiv)

  • Solvent: Dichloromethane, 0°C → RT, 12 h

  • Yield: 82%

Hydroxylation of the N-Alkyl Side Chain

Post-acylation, the N-pentyl side chain undergoes hydroxylation to produce the 5-hydroxyhexyl group. This step employs a two-stage oxidation-reduction sequence:

  • Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate.

  • Acid-Catalyzed Ring Opening: Hydrolysis in aqueous HCl yields the 5-hydroxyhexyl side chain.

Key Data:

  • Epoxidation time: 6 h, 0°C

  • Ring-opening conditions: 1M HCl, 60°C, 3 h

  • Overall yield: 68%

Deuterium Labeling Strategies

Isotopic Incorporation via Deuterated Starting Materials

The five deuterium atoms at positions 2, 4, 5, 6, and 7 are introduced using indole-D₇ as the starting material. Source confirms that isotopic purity is maintained at 92.67% for the final product, with minor contributions from D₄ (7.06%) and D₃ (0.21%) isotopologs.

Isotopic Distribution Table:

IsotopologAbundance (%)
D₅92.67
D₄7.06
D₃0.21
D₂0.05
D₁0.01
D₀0.00

Solvent and Catalyst Impact on Isotopic Fidelity

Source emphasizes that SnCl₄ minimizes deuterium loss compared to stronger Lewis acids like AlCl₃, which may promote H/D exchange. Reaction solvents (dichloromethane vs. toluene) showed no significant isotopic scrambling when maintained below 25°C.

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by preparative HPLC (C₁₈ column, acetonitrile/water + 0.1% formic acid). Source reports a final purity of >98% by LC-MS, critical for its use as an internal standard.

Mass Spectrometric Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 377.235 (calculated 377.238) and deuterium incorporation patterns. Source validates a limit of quantification (LOQ) of 0.1 ng/mL in urine and blood matrices using deuterated internal standards.

Formulation and Stability

Stock Solution Preparation

Source provides solubility data and storage protocols:

Solubility Profile:

SolventConcentration (mg/mL)
DMSO20
Ethanol5
DMF:PBS (pH 7.2, 1:4)0.2

Storage Conditions:

  • Short-term: -20°C, 1 month

  • Long-term: -80°C, 6 months

In Vivo Formulation Guidelines

For preclinical studies, a DMSO master stock (20 mg/mL) is diluted with PEG300, Tween 80, and ddH₂O (40:10:50 ratio) to achieve working concentrations. Source notes that reconstituted solutions remain stable for 24 h at 4°C.

Applications in Forensic Toxicology

Urinary Metabolite Quantification

As an internal standard, the deuterated metabolite compensates for matrix effects in LC-MS/MS assays. Source reports a linear range of 0.1–50 ng/mL for JWH-019 metabolites in urine, with intraday precision <12% RSD.

Cross-Reactivity Studies

Source demonstrates no cross-reactivity with 41 common drugs of abuse, ensuring specificity in multi-analyte panels .

Q & A

Basic Research Questions

Q. How is JWH 019 N-(5-hydroxyhexyl) metabolite-d5 analytically characterized in forensic and toxicological studies?

  • Methodological Answer : The metabolite is typically analyzed using LC-MS or GC-MS with deuterated internal standards (e.g., JWH-018 N-(5-hydroxypentyl) metabolite-d5) to improve quantification accuracy. Certified reference materials (CRMs) like those from Cerilliant® (100 µg/mL in methanol) are used for calibration . Key analytical parameters include retention time (RT), cone voltage (CV), and collision energy (CE) optimized for fragmentation patterns. UV/Vis spectral data (e.g., λmax at 218–323 nm) aid in preliminary identification .

Q. What protocols are recommended for preparing biological samples (e.g., urine, serum) containing JWH 019 metabolites?

  • Methodological Answer : Samples are extracted using liquid-liquid extraction (LLE) with hexane-ethyl acetate (99:1) after buffering to pH 9.3. Deuterated internal standards (e.g., AM2201 N-OH-d5) are spiked to correct for matrix effects. Calibrators and controls are prepared in drug-free matrices at 0.10–10 ng/mL, with validation parameters including precision (±15% CV) and accuracy (85–115% recovery) .

Q. How is this compound stored to ensure stability in research settings?

  • Methodological Answer : The compound is provided as a crystalline solid or methanolic solution (100 µg/mL) and stored at −20°C. Long-term stability (≥5 years) is maintained at −80°C, with thawing cycles limited to prevent degradation. Solutions should be protected from light due to UV sensitivity .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported CB1/CB2 receptor binding affinities of JWH 019 metabolites?

  • Methodological Answer : Receptor binding assays using HEK293 cells transfected with human CB1/CB2 receptors are standard. Conflicting data (e.g., Aung et al., 2000 vs. Sobolevsky et al., 2010) may arise from variations in alkyl chain length or deuterium substitution. Competitive binding studies with [³H]CP-55,940 should include negative controls (e.g., SR141716A for CB1) and triplicate measurements to reduce variability .

Q. How do metabolic pathways of JWH 019 differ between in vitro and in vivo models, and how is this reconciled?

  • Methodological Answer : In vitro models (e.g., human liver microsomes) often highlight hydroxylation at the N-alkyl chain, while in vivo studies (rat models) detect additional glucuronidation. Discrepancies are addressed using deuterated metabolites (e.g., JWH 073 N-COOH-d5) as tracers in crossover studies. Metabolite profiling via HPLC-MS/MS with CID fragmentation confirms pathway consistency .

Q. What quality control measures are critical when synthesizing deuterated JWH 019 metabolites for isotopic purity?

  • Methodological Answer : Synthesis must ensure ≥98% isotopic purity via NMR (e.g., deuterium incorporation at the indole-D5 position) and LC-MS (mass shift validation). Elemental analysis and batch-specific COAs (Certificates of Analysis) from suppliers like Cayman Chemical confirm compliance. Residual solvents (e.g., methanol) are quantified via headspace GC-FID .

Q. How are method validation parameters (e.g., LOD, LOQ) optimized for trace-level detection of JWH 019 metabolites in complex matrices?

  • Methodological Answer : Limits of detection (LOD: 0.10 ng/mL) and quantification (LOQ: 0.25 ng/mL) are established using signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ). Matrix effects are minimized via phospholipid removal SPE cartridges. Intraday/interday precision (<15% RSD) is validated across three concentrations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the biological activity of JWH 019 metabolites?

  • Methodological Answer : Discrepancies in receptor activation (e.g., partial vs. full agonism) may stem from assay conditions (e.g., cAMP vs. β-arrestin recruitment assays). Cross-validation with orthogonal methods (e.g., calcium flux assays) and meta-analysis of published datasets (e.g., HMDB, PubMed) clarify mechanistic insights. Contradictory findings are often resolved by standardizing cell lines and agonist concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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